7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It features a quinoline core structure with a chlorine atom at the 7th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloroquinoline with methylamine under hydrogenation conditions can yield the desired compound . Another method involves the reduction of 7-chloro-2-methylquinoline using catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroquinoline
- 2-Methyl-1,2,3,4-tetrahydroquinoline
- 7-Chloro-2-methylquinoline
Comparison: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. Compared to 7-Chloro-1,2,3,4-tetrahydroquinoline, the additional methyl group in this compound can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
PFLCRVYXSNLDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.